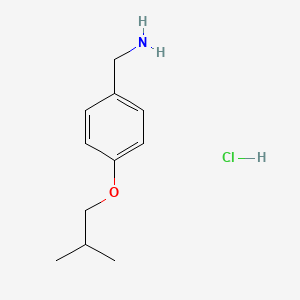
(4-Isobutoxyphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Isobutoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO . It is also known by several synonyms such as “4-(2-methylpropoxy)benzenemethanamine hydrochloride”, “(4-ISOBUTOXYPHENYL)METHANAMINE HCL”, and "[4-(2-Methylpropoxy)phenyl]methanamine Hydrochloride" .
Molecular Structure Analysis
The InChI code for “(4-Isobutoxyphenyl)methanamine hydrochloride” is InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H . The Canonical SMILES is CC(C)COC1=CC=C(C=C1)CN.Cl . The molecular weight of the compound is 215.72 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of “(4-Isobutoxyphenyl)methanamine hydrochloride” is 215.72 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 4 . The exact mass is 215.1076919 g/mol , and the monoisotopic mass is also 215.1076919 g/mol . The topological polar surface area is 35.2 Ų , and it has a heavy atom count of 14 .
Applications De Recherche Scientifique
Iron(III) Catecholates in Cellular Imaging and Photocytotoxicity
A study by Basu et al. (2014) explored the synthesis of Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other compounds. These complexes demonstrated significant photocytotoxic properties in red light, indicating their potential use in cellular imaging and targeted photocytotoxicity applications. This research suggests a possible application of related methanamine derivatives in medical imaging and cancer therapy (Basu et al., 2014).
Syntheses of Branched Acyclic Polyamines
In the research by Geue and Searle (1983), various branched acyclic polyamines, including ethylidynetris(methanamine), were synthesized. The study highlighted efficient isolation methods for these compounds, suggesting their potential use in various chemical syntheses and industrial applications (Geue & Searle, 1983).
Quinazoline-based Ruthenium Complexes in Transfer Hydrogenation
Karabuğa et al. (2015) synthesized quinazoline-based ruthenium(II) complexes, indicating their efficiency in transfer hydrogenation reactions. Such compounds, including methanamine derivatives, show promise in catalysis and chemical synthesis, offering high conversions and turnover frequencies (Karabuğa et al., 2015).
Synthesis and Characterization of Novel Compounds
Shimoga, Shin, and Kim (2018) conducted research on synthesizing and characterizing new compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Their work contributes to the development of novel chemical entities, which can have various applications in material science and pharmaceuticals (Shimoga, Shin, & Kim, 2018).
Novel Coumarin Derivatives Synthesis
The study by Dekić et al. (2020) involved synthesizing a new coumarin derivative using (4-methoxyphenyl)methanamine. This research opens avenues for the development of novel compounds with potential applications in drug development, dye industry, and biochemical research (Dekić et al., 2020).
Efficient Synthesis of Industrial Compounds
Vukics et al. (2002) presented an improved synthesis method for sertraline hydrochloride, an antidepressant, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide. This research signifies the importance of methanamine derivatives in the efficient and sustainable synthesis of pharmaceuticals (Vukics et al., 2002).
Serotonin Receptor-Biased Agonists Development
Research by Sniecikowska et al. (2019) focused on designing novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity, highlighting the therapeutic potential of methanamine derivatives in neuropsychiatric disorders (Sniecikowska et al., 2019).
Safety and Hazards
The safety information for “(4-Isobutoxyphenyl)methanamine hydrochloride” indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[4-(2-methylpropoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUKNJDPIWLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isobutoxyphenyl)methanamine hydrochloride | |
CAS RN |
37806-44-3 |
Source


|
| Record name | [4-(2-methylpropoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B2588084.png)
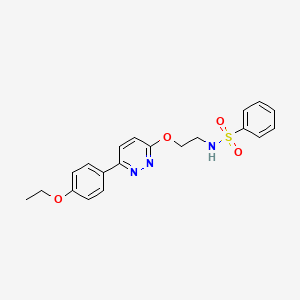
![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2588090.png)
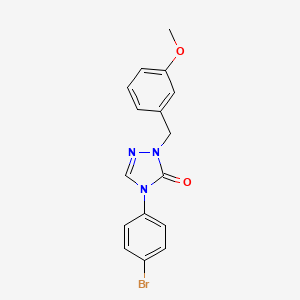
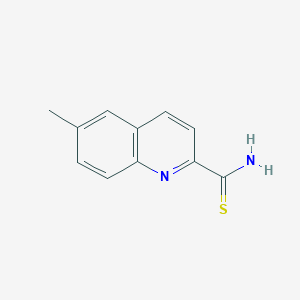
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)
![(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588095.png)
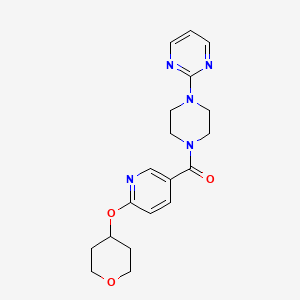
![1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2588099.png)

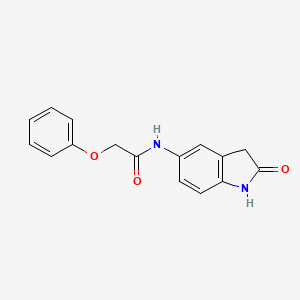
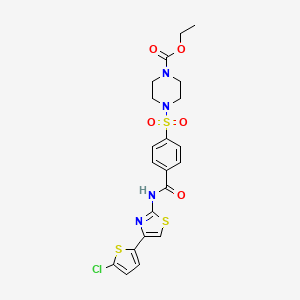

![N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2588105.png)